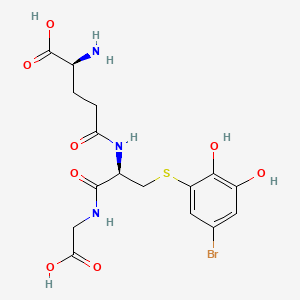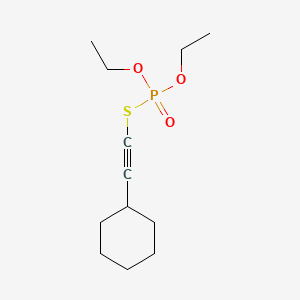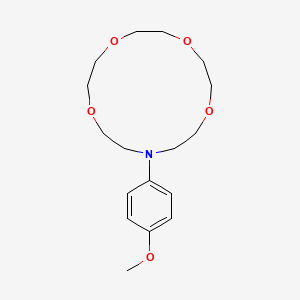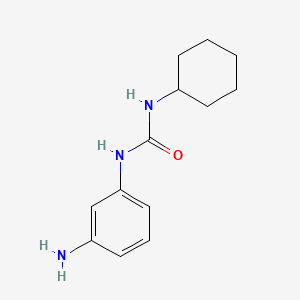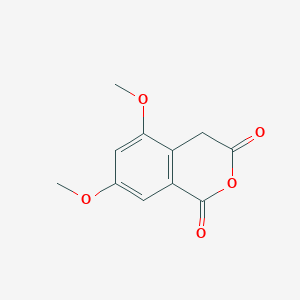
2-Azidopyrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azidopyrene is an organic compound belonging to the class of azides, characterized by the presence of an azide group (-N₃) attached to the pyrene moiety. Pyrene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its fluorescent properties. The azide group in this compound makes it a versatile intermediate in organic synthesis, particularly in the field of photochemistry and mutagenesis studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Azidopyrene can be synthesized through the diazotization of 2-aminopyrene followed by azidation. The process involves the conversion of 2-aminopyrene to its diazonium salt using sodium nitrite and hydrochloric acid, followed by the reaction with sodium azide to form this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale diazotization and azidation reactions under controlled conditions to ensure safety and yield optimization .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Azidopyrene undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile (CH₃CN) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas (H₂).
Photolysis: UV light sources for generating nitrenium ions.
Major Products:
Aminopyrene: Formed through the reduction of this compound.
Various Substituted Pyrenes: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Azidopyrene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Azidopyrene primarily involves the generation of reactive nitrenium ions upon photolysis. These nitrenium ions are highly electrophilic and can react with nucleophiles, including DNA bases, leading to mutagenic effects. The molecular targets include nucleophilic sites in DNA, proteins, and other biomolecules .
Vergleich Mit ähnlichen Verbindungen
- 1-Azidopyrene
- 2-Azidofluorene
- 4-Azidodiphenyl
- Azido-IQ
- Azido-isoIQ
Comparison: 2-Azidopyrene is unique due to its specific structure and the position of the azide group, which influences its reactivity and applications. Compared to other azidopyrene derivatives, this compound exhibits distinct photochemical properties and mutagenic potential .
Eigenschaften
CAS-Nummer |
91110-61-1 |
|---|---|
Molekularformel |
C16H9N3 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
2-azidopyrene |
InChI |
InChI=1S/C16H9N3/c17-19-18-14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
InChI-Schlüssel |
MTJKLQLBMIKELJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)N=[N+]=[N-])C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




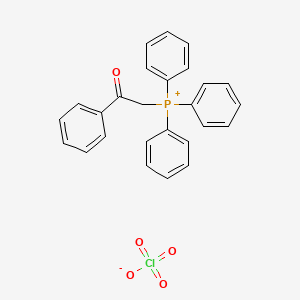

![2-[(1-Hydroxypropan-2-yl)oxy]propanoic acid](/img/structure/B14349824.png)
![(E)-oxido-[oxido(propan-2-yl)azaniumylidene]-propan-2-ylazanium](/img/structure/B14349830.png)
![2-[2-(4-Bromophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14349843.png)
silyl](/img/structure/B14349844.png)
